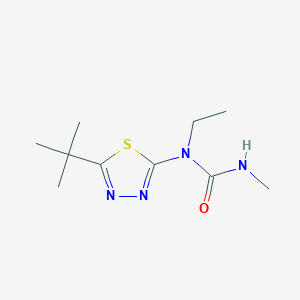

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-1-ethyl-3-methylurea

Overview

Description

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-1-ethyl-3-methylurea is a chemical compound with the molecular formula C9H16N4OS It belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-1-ethyl-3-methylurea typically involves the reaction of tert-butylthiadiazole with ethyl isocyanate and methylamine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process. The initial step involves the preparation of tert-butylthiadiazole, which is then reacted with ethyl isocyanate and methylamine. The reaction mixture is carefully controlled to ensure the formation of the desired product. The final product is purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-1-ethyl-3-methylurea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Herbicide Development

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-1-ethyl-3-methylurea has been studied for its herbicidal properties. It functions by inhibiting specific enzymes that are crucial for plant growth, making it effective against various weed species. The compound has been noted for its ability to selectively target weeds while minimizing damage to crops, thus enhancing agricultural productivity .

Pesticide Formulations

The compound is also incorporated into pesticide formulations due to its efficacy in controlling pest populations. Its mode of action involves disrupting metabolic processes in pests, leading to increased mortality rates. Studies have shown that formulations containing this compound can significantly reduce pest populations without adversely affecting beneficial insects .

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Anticonvulsant Properties

There is emerging evidence that compounds related to this compound may possess anticonvulsant activity. Animal studies have shown that these compounds can reduce seizure activity in models of epilepsy, suggesting potential therapeutic applications in treating seizure disorders .

Case Studies

Mechanism of Action

The mechanism by which 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-1-ethyl-3-methylurea exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-methylurea

The uniqueness of 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-1-ethyl-3-methylurea lies in its specific substituents, which can influence its reactivity, stability, and biological activity.

Biological Activity

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-1-ethyl-3-methylurea is a derivative of the 1,3,4-thiadiazole class, which has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic applications across various fields, including antimicrobial, anti-inflammatory, and anticancer activities. The following sections delve into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H16N4OS

- Molecular Weight : 228.31 g/mol

- CAS Number : 34014-18-1

Antimicrobial Activity

This compound has shown significant antimicrobial properties against various pathogens. Studies indicate that thiadiazole derivatives possess a broad spectrum of activity due to their ability to disrupt microbial cell functions.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Pathogen | Activity (EC50) |

|---|---|---|

| A | Phytophthora infestans | 3.43 µg/mL |

| B | Staphylococcus epidermidis | Inhibitory effect observed |

| C | Escherichia coli | Moderate activity |

Anti-inflammatory Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit anti-inflammatory effects. In vitro studies have evaluated erythrocyte membrane stabilization and proteinase enzyme inhibition.

Case Study: In Vivo Anti-inflammatory Effects

A study assessed the anti-inflammatory potential using carrageenan-induced paw edema in rats. The results demonstrated a significant reduction in edema with the following outcomes:

- Lower Dose (100 mg/kg) : 50.05% reduction in paw edema.

- Higher Dose (200 mg/kg) : 68.76% reduction in paw edema.

These findings suggest that the compound may be effective in managing inflammatory conditions .

Anticancer Activity

The cytotoxic properties of this compound have been investigated against various cancer cell lines. Notably, the compound exhibited promising results in inhibiting tumor growth.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| SK-MEL-2 | 4.27 |

| MCF-7 (Breast Cancer) | 0.28 |

| A549 (Lung Cancer) | 0.52 |

The structure–activity relationship (SAR) studies indicated that modifications on the thiadiazole ring significantly influence its anticancer efficacy .

The biological activity of thiadiazoles is largely attributed to their ability to interact with cellular targets. The thiadiazole ring acts as a pharmacophore, facilitating binding to various biomolecules:

- Antimicrobial Mechanism : Disruption of cell membrane integrity and inhibition of essential metabolic pathways.

- Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines and stabilization of cell membranes.

- Anticancer Mechanism : Induction of apoptosis in cancer cells through interaction with tubulin and disruption of microtubule dynamics.

Q & A

Basic Question: What are the optimal synthetic routes for 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-1-ethyl-3-methylurea, and how can purity be maximized?

Methodological Answer:

Synthesis typically involves multi-step reactions, including cyclization of thiadiazole precursors and urea coupling. Key steps include:

- Cyclization: Reacting tert-butyl-substituted thiosemicarbazides with carboxylic acid derivatives under reflux (e.g., using ethanol or DMF as solvents) .

- Urea Formation: Coupling the thiadiazole intermediate with ethyl-methyl isocyanate via nucleophilic addition, often catalyzed by triethylamine .

- Purification: High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures ensures ≥95% purity. Continuous flow reactors can enhance yield (up to 85%) by minimizing side reactions .

Advanced Question: How do substituent variations on the thiadiazole ring influence the compound’s biological activity?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

-

Tert-butyl group: Enhances lipophilicity, improving membrane permeability and target binding (e.g., enzyme inhibition) .

-

Ethyl vs. methyl on urea: Ethyl groups increase steric bulk, reducing off-target interactions but may lower solubility. Methyl groups improve metabolic stability .

-

Analog Comparisons:

Substituent Biological Activity Unique Feature Phenyl (instead of tert-butyl) Lower antibacterial potency Reduced steric hindrance Cyclohexyl (instead of ethyl) Higher antifungal activity Enhanced solubility in organic solvents

Basic Question: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm urea linkage (δ ~6.5 ppm for NH protons) and tert-butyl group (δ ~1.3 ppm) .

- X-ray Crystallography: Resolves bond angles in the thiadiazole ring (e.g., C-S-C angle ~86°) and hydrogen-bonding patterns .

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H] at m/z 327.12) .

Advanced Question: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies often arise from assay conditions or impurity levels. Strategies include:

- Dose-Response Curves: Establish EC/IC values across multiple concentrations (e.g., 0.1–100 µM) to confirm potency thresholds .

- Counter-Screening: Test against unrelated targets (e.g., kinases, GPCRs) to rule out nonspecific binding .

- Batch Reproducibility: Compare activity of independently synthesized batches using standardized protocols (e.g., MIC assays for antimicrobial activity) .

Advanced Question: What computational methods predict target interactions for this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to cysteine proteases (e.g., cathepsin B) via thiadiazole sulfur interactions .

- MD Simulations: Simulate ligand-protein stability over 100 ns trajectories (AMBER force field) to assess hydrogen-bond persistence .

- QSAR Models: Train models on analogs with known IC values to predict bioactivity cliffs (e.g., substituent electronegativity vs. inhibition) .

Basic Question: How is stability assessed under varying pH and temperature conditions?

Methodological Answer:

- pH Stability: Incubate in buffers (pH 2–10) at 37°C for 24 hours; monitor degradation via HPLC. Stable at pH 5–7 but hydrolyzes in acidic conditions (t < 6 hours at pH 2) .

- Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, suggesting storage below 25°C .

Advanced Question: What experimental designs address its potential off-target effects in cellular assays?

Methodological Answer:

- CRISPR Screening: Knock out suspected off-target genes (e.g., cytochrome P450 enzymes) and measure cytotoxicity shifts .

- Proteome Profiling: Use affinity pulldown with biotinylated analogs followed by LC-MS/MS to identify binding partners .

- Metabolomic Analysis: Track ATP/NAD levels via LC-MS to detect metabolic disruption unrelated to primary targets .

Properties

IUPAC Name |

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-ethyl-3-methylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4OS/c1-6-14(8(15)11-5)9-13-12-7(16-9)10(2,3)4/h6H2,1-5H3,(H,11,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHBKICEQKVUJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=NN=C(S1)C(C)(C)C)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.